1-Benzyl-5-nitro-1h-pyrazole
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Overview
Description
1-Benzyl-5-nitro-1h-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1h-pyrazole can be synthesized through several methods. One common approach involves the reaction of benzylhydrazine with 1,3-diketones under acidic conditions, followed by nitration of the resulting pyrazole derivative. Another method includes the cyclization of hydrazones with α-bromo ketones in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-nitro-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation reactions.
Substituted pyrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Benzyl-5-nitro-1h-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-nitro-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 1-Benzyl-3-nitro-1h-pyrazole
- 1-Benzyl-4-nitro-1h-pyrazole
- 1-Benzyl-5-amino-1h-pyrazole
Uniqueness: 1-Benzyl-5-nitro-1h-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other similar compounds, it exhibits distinct electronic properties and a unique profile of biological interactions .
Properties
IUPAC Name |
1-benzyl-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGWYJJOPSQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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